molecular formula C16H22N2O3S2 B319277 methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B319277
M. Wt: 354.5 g/mol
InChI Key: BQFKNKYKZAGUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring system, a carbamothioyl group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with thiourea to form the corresponding carbamothioyl derivative. This intermediate is then reacted with a suitable benzothiophene precursor under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzothiophene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-methylbutanoyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamothioyl group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C16H22N2O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 2-(3-methylbutanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H22N2O3S2/c1-9(2)8-12(19)17-16(22)18-14-13(15(20)21-3)10-6-4-5-7-11(10)23-14/h9H,4-8H2,1-3H3,(H2,17,18,19,22)

InChI Key

BQFKNKYKZAGUDO-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

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